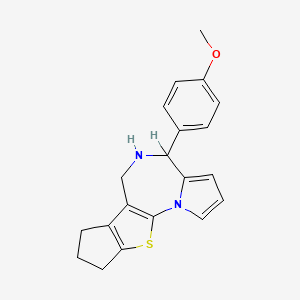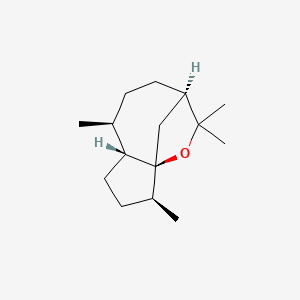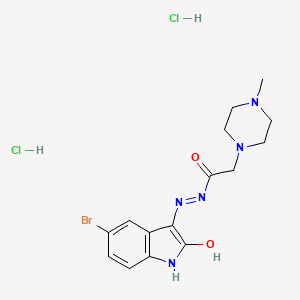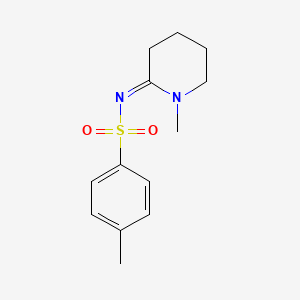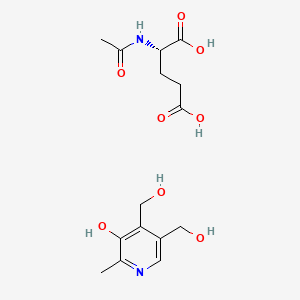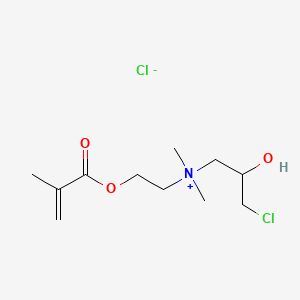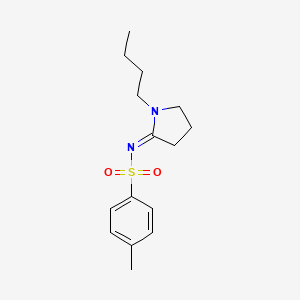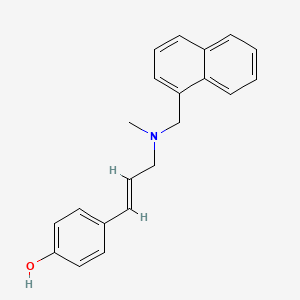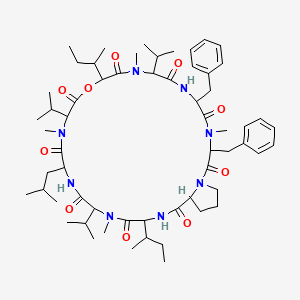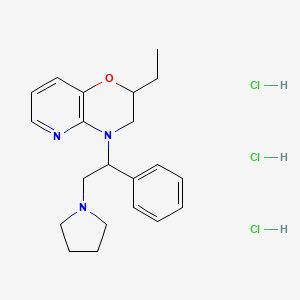
2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-2-ethyl-4-(1-phenyl-2-(1-pyrrolidinyl)ethyl)-, trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-2-ethyl-4-(1-phenyl-2-(1-pyrrolidinyl)ethyl)-, trihydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen or oxygen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-2-ethyl-4-(1-phenyl-2-(1-pyrrolidinyl)ethyl)-, trihydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the pyrido-oxazine core, followed by the introduction of the ethyl and phenyl groups, and finally the addition of the pyrrolidinyl moiety. Common reagents used in these steps include alkyl halides, phenylboronic acids, and pyrrolidine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen or oxygen atoms in the heterocyclic ring.
Reduction: Reduction reactions could be used to modify the functional groups attached to the ring.
Substitution: Various substitution reactions can occur, especially at the phenyl and pyrrolidinyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound might be studied for its interactions with various biomolecules, such as proteins or nucleic acids. This could provide insights into its potential as a biochemical tool or therapeutic agent.
Medicine
Medicinally, the compound could be investigated for its pharmacological properties. It might exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the production of specialty chemicals or materials. Its unique properties might make it suitable for applications in coatings, adhesives, or other advanced materials.
Mechanism of Action
The mechanism of action of 2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-2-ethyl-4-(1-phenyl-2-(1-pyrrolidinyl)ethyl)-, trihydrochloride would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The compound might modulate the activity of these targets through binding or other interactions, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2H-Pyrido(3,2-b)-1,4-oxazine derivatives: Other compounds with similar core structures but different substituents.
Phenylpyrrolidine derivatives: Compounds with similar phenyl and pyrrolidine groups but different core structures.
Uniqueness
The uniqueness of 2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-2-ethyl-4-(1-phenyl-2-(1-pyrrolidinyl)ethyl)-, trihydrochloride lies in its specific combination of functional groups and ring structure. This gives it distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
88966-63-6 |
|---|---|
Molecular Formula |
C21H30Cl3N3O |
Molecular Weight |
446.8 g/mol |
IUPAC Name |
2-ethyl-4-(1-phenyl-2-pyrrolidin-1-ylethyl)-2,3-dihydropyrido[3,2-b][1,4]oxazine;trihydrochloride |
InChI |
InChI=1S/C21H27N3O.3ClH/c1-2-18-15-24(21-20(25-18)11-8-12-22-21)19(16-23-13-6-7-14-23)17-9-4-3-5-10-17;;;/h3-5,8-12,18-19H,2,6-7,13-16H2,1H3;3*1H |
InChI Key |
DZEVTZOWARFPMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CN(C2=C(O1)C=CC=N2)C(CN3CCCC3)C4=CC=CC=C4.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


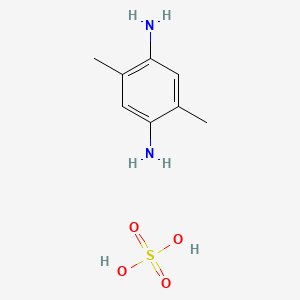
![N-[2-[(3-Chloro-4-cyanophenyl)azo]-5-(diethylamino)phenyl]-2-hydroxyacetamide](/img/structure/B12706745.png)
